Reactivity Advantage in Pd-Catalyzed Heck Vinylation: The Impact of the 4-Methoxy Group
In a comparative study of Heck vinylation, the reactivity of bromostyrenes is significantly enhanced by electron-donating substituents on the aromatic ring. p-(2-Bromo)vinyl Anisole, bearing a strong electron-donating 4-methoxy group, is expected to react faster and under milder conditions than electron-neutral or electron-deficient analogs like unsubstituted β-bromostyrene or 4-bromostyrene [1]. The research demonstrates that the use of a hemilabile ligand (dpppO) with electron-rich olefins enables faster reactions and allows for reduced palladium catalyst loadings compared to reactions with more electron-poor substrates [1].
| Evidence Dimension | Relative reactivity in Pd-catalyzed Heck vinylation |
|---|---|
| Target Compound Data | High reactivity due to electron-donating 4-methoxy group |
| Comparator Or Baseline | β-Bromostyrene (unsubstituted) or 4-Bromostyrene (electron-neutral) |
| Quantified Difference | Significantly enhanced reaction rate, enabling use of milder conditions and lower catalyst loadings (exact fold-change not quantified in source) |
| Conditions | Palladium-catalyzed Heck reaction with either mono- or bidentate phosphine ligands in a molecular solvent [1] |
Why This Matters
Higher reactivity translates to more efficient syntheses, reduced catalyst costs, and improved process economics, making p-(2-Bromo)vinyl Anisole a superior choice for constructing vinylated arenes via Heck chemistry.
- [1] McConville, M., Saidi, O., Blacker, J., & Xiao, J. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? The Journal of Organic Chemistry, 74(7), 2692–2698. View Source
